Methyl 2-((2-(4-chlorophenyl)-6-(3-fluorobenzamido)quinolin-4-yl)oxy)acetate
Description
Methyl 2-((2-(4-chlorophenyl)-6-(3-fluorobenzamido)quinolin-4-yl)oxy)acetate is a fluorinated quinoline derivative with a molecular formula of C₂₅H₁₈ClFN₂O₄ and a molecular weight of 464.88 g/mol. Its structure features a quinoline core substituted with a 4-chlorophenyl group at position 2, a 3-fluorobenzamido moiety at position 6, and a methyl ester-linked acetoxy group at position 2. This compound is hypothesized to exhibit biological activity due to its structural resemblance to kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
methyl 2-[2-(4-chlorophenyl)-6-[(3-fluorobenzoyl)amino]quinolin-4-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClFN2O4/c1-32-24(30)14-33-23-13-22(15-5-7-17(26)8-6-15)29-21-10-9-19(12-20(21)23)28-25(31)16-3-2-4-18(27)11-16/h2-13H,14H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPXCRHBPNKFME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-((2-(4-chlorophenyl)-6-(3-fluorobenzamido)quinolin-4-yl)oxy)acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
Molecular Formula: CHClFNO
Molecular Weight: 464.9 g/mol
CAS Number: 1359408-26-6
The compound features a quinoline core substituted with a chlorophenyl group and a fluorobenzamide moiety, which may enhance its interaction with biological targets, leading to improved therapeutic efficacy .
The biological activity of this compound is believed to involve interactions with various biological targets, including:
- Receptors: Potential antagonism at AMPA receptors, which are implicated in neurological disorders.
- Enzymes: Modulation of enzyme activity related to neurotransmission and cancer progression.
Studies suggest that the presence of the chlorophenyl and fluorobenzamide groups may facilitate these interactions, enhancing the compound's pharmacological properties .
Biological Activities
Research indicates that compounds with quinoline structures exhibit significant biological activities, including:
- Antimicrobial Activity: Some derivatives have shown effectiveness against various microbial strains.
- Anti-inflammatory Properties: The compound may modulate inflammatory pathways, offering therapeutic potential in inflammatory diseases.
- Anticancer Effects: Investigations into quinoline derivatives have revealed their potential as anticancer agents through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of quinoline derivatives similar to this compound. Results indicated that these compounds inhibited tumor growth in vitro and in vivo models. The mechanism involved apoptosis induction via mitochondrial pathways .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of quinoline-based compounds. This compound demonstrated significant neuroprotection in models of oxidative stress, suggesting its potential for treating neurodegenerative diseases .
Synthesis Overview
The synthesis of this compound typically involves several steps:
- Preparation of the Quinoline Core: This is achieved through multi-step organic reactions involving electrophilic aromatic substitution.
- Introduction of Substituents: The chlorophenyl and fluorobenzamide groups are added via nucleophilic aromatic substitution.
- Final Esterification: The methyl acetate group is introduced in the final step to yield the target compound.
Optimizing reaction conditions (temperature, catalysts, purification techniques) is crucial for maximizing yield and purity .
Data Table: Biological Activities of Similar Compounds
| Compound Name | Activity Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | Inhibition of bacterial cell wall synthesis | |
| Compound B | Anticancer | Induction of apoptosis in cancer cells | |
| Compound C | Anti-inflammatory | Modulation of cytokine release |
Scientific Research Applications
Anticancer Properties
Research indicates that methyl 2-((2-(4-chlorophenyl)-6-(3-fluorobenzamido)quinolin-4-yl)oxy)acetate exhibits significant anticancer activity. Studies have shown that quinoline derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including:
- Breast Cancer : The compound has been tested against MCF-7 breast cancer cells, demonstrating a reduction in cell viability and induction of apoptotic pathways.
- Lung Cancer : Similar compounds have shown efficacy in inhibiting non-small cell lung cancer (NSCLC) by targeting specific signaling pathways involved in tumor growth.
Antimicrobial Activity
This compound also displays antimicrobial properties against several bacterial strains. Its mechanism of action is believed to involve interference with bacterial DNA synthesis, making it a potential candidate for developing new antibiotics.
Mechanistic Studies
Mechanistic studies utilizing molecular docking and binding affinity assays have been conducted to understand how this compound interacts with biological targets. These studies help elucidate its potential side effects and therapeutic efficacy.
In Vitro Studies
Anticancer Testing : In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines, with IC50 values comparable to established chemotherapeutics.
Antimicrobial Testing : In tests against common pathogens, the compound exhibited minimum inhibitory concentrations (MICs) similar to those of standard antibiotics, suggesting its potential as an antimicrobial agent.
Comparison with Similar Compounds
Substituent Position Isomerism: 3-Fluorobenzamido vs. 4-Fluorobenzamido
A closely related analogue, methyl {[2-(4-chlorophenyl)-6-(4-fluorobenzamido)quinolin-4-yl]oxy}acetate (ID: L482-0978), shares the same quinoline scaffold and molecular weight (464.88 g/mol) but differs in the position of the fluorine atom on the benzamido group (4-fluoro vs. 3-fluoro) .
- Biological Activity : Positional isomerism can significantly impact binding affinity. For example, para-substituted fluorobenzamides often exhibit stronger interactions with aromatic residues in enzyme active sites, while meta-substitution may enhance selectivity due to steric or electronic mismatches.
Quinoline Core Modifications: Trifluoromethyl vs. Chlorophenyl/Benzamido Groups
Methyl 2-{[2,8-bis(trifluoromethyl)-quinolin-4-yl]oxy}acetate (C₁₄H₉F₆NO₃, MW: 365.22 g/mol) replaces the 4-chlorophenyl and benzamido groups with two trifluoromethyl (CF₃) groups at positions 2 and 8 of the quinoline ring .
Ester Group Variation: Methyl vs. Ethyl
Ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate (MW: 397.5 g/mol) substitutes the methyl ester with an ethyl group and introduces a 6-methyl substituent on the quinoline ring .
Heterocyclic Core Differences: Quinoline vs. Pyridine
Methyl 2-[4-(4-chlorophenyl)-3-cyano-2-oxo-1(2H)-pyridinyl]acetate (C₁₅H₁₁ClN₂O₃, MW: 302.71 g/mol) replaces the quinoline core with a pyridine ring, lacking the fused benzene ring .
- Aromaticity and Planarity: The pyridine derivative’s reduced aromatic system may decrease π-π stacking interactions with biological targets compared to the quinoline-based compounds.
Research Implications
- Drug Design : The 3-fluorobenzamido group in the target compound may offer a balance between selectivity and metabolic stability compared to its 4-fluoro isomer.
- Crystallography: Structural insights from analogues like the CF₃-substituted quinoline highlight the role of substituents in lattice stabilization, guiding formulation strategies .
- SAR Studies: Systematic comparisons of ester groups (methyl vs. ethyl) and heterocyclic cores (quinoline vs. pyridine) can refine pharmacokinetic and pharmacodynamic profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
